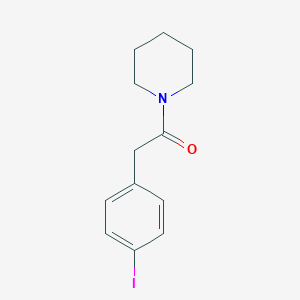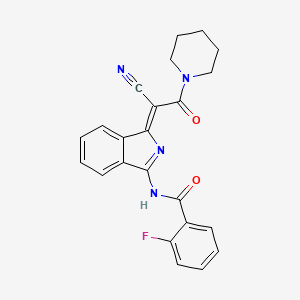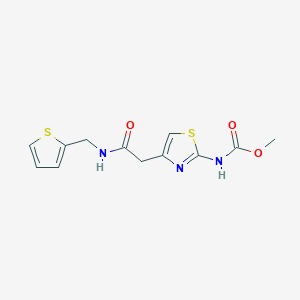
2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone, also known as IPPE, is a chemical compound with potential applications in scientific research. This compound is a ketone derivative that is commonly used in the synthesis of other chemical compounds. IPPe has been found to exhibit interesting biological properties, which make it a promising candidate for further research. In
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Piperidine's reactivity in nucleophilic aromatic substitution reactions is well-documented. For instance, the reaction of piperidine with nitro-aromatic compounds has been studied to understand the mechanism of substitution reactions that replace the nitro group with a piperidine moiety. This type of reaction is critical for synthesizing various aromatic amines, where piperidine derivatives can serve as intermediates for further chemical transformations (Pietra & Vitali, 1972).
Pharmacophoric Groups in Antipsychotic Agents
Piperidine derivatives are highlighted in the development of ligands for D2-like receptors, indicating their importance in pharmacophore models for antipsychotic agents. The structure-activity relationship (SAR) studies of these compounds have shown that arylalkyl substituents can significantly enhance the potency and selectivity of agents targeting D2-like receptors, suggesting the utility of such derivatives in designing new therapeutic agents (Sikazwe et al., 2009).
Chemical Chaperones and Proteostasis
Research on low molecular weight chemical chaperones like 4-phenylbutyric acid, which shares structural motifs with piperidine derivatives, explores their ability to mitigate protein misfolding and alleviate endoplasmic reticulum stress. This line of investigation is crucial for understanding how modifications in chemical structures, such as introducing a piperidine moiety, could influence biological activities related to protein folding and cellular stress responses (Kolb et al., 2015).
Drug Discovery and Molecular Design
The inclusion of piperidine rings in drug molecules is frequently due to their impact on pharmacokinetic and pharmacodynamic properties. Piperidine analogues are integral to the design of molecules with potential therapeutic applications, as they can significantly affect the molecule's binding affinity, selectivity, and overall biological activity. This aspect is particularly relevant in the context of central nervous system (CNS) drugs and antipsychotics, where piperidine motifs are often employed to modulate drug-receptor interactions (Griggs et al., 2018).
Propiedades
IUPAC Name |
2-(4-iodophenyl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHMCPJBJRPHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2634875.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2634881.png)



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)
